molecular formula C7H8ClN3O4 B586663 5-Chlorowillardiine CAS No. 140187-24-2

5-Chlorowillardiine

Katalognummer: B586663
CAS-Nummer: 140187-24-2
Molekulargewicht: 233.608
InChI-Schlüssel: HEHLSRRDKJVHOM-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chlorowillardiine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorowillardiine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chlorinated pyrimidine derivatives and L-alanine.

    Reaction Conditions: The reaction conditions may include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes.

    Reaction Steps: The synthetic route may involve multiple steps, including halogenation, nucleophilic substitution, and coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chlorowillardiine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and viral infections.

    Industry: May be used in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-Chlorowillardiine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth or viral replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Fluorouracil: A pyrimidine analog used in cancer treatment.

    Cytosine Arabinoside: A chemotherapy agent used to treat certain types of leukemia.

    Gemcitabine: Another pyrimidine analog used in the treatment of various cancers.

Uniqueness

5-Chlorowillardiine is unique due to its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other pyrimidine derivatives.

Eigenschaften

CAS-Nummer

140187-24-2

Molekularformel

C7H8ClN3O4

Molekulargewicht

233.608

IUPAC-Name

(2S)-2-amino-3-(5-chloro-2,4-dioxopyrimidin-1-yl)propanoic acid

InChI

InChI=1S/C7H8ClN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1

InChI-Schlüssel

HEHLSRRDKJVHOM-BYPYZUCNSA-N

SMILES

C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)Cl

Synonyme

5-chlorowillardiine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.